Mulberrofuran C

Catalog No.
S567907
CAS No.
77996-04-4
M.F
C34H28O9
M. Wt
580.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mulberrofuran C

CAS Number

77996-04-4

Product Name

Mulberrofuran C

IUPAC Name

[(1S,2R,6R)-2-[2,6-dihydroxy-4-(6-hydroxy-1-benzofuran-2-yl)phenyl]-6-(2,4-dihydroxyphenyl)-4-methylcyclohex-3-en-1-yl]-(2,4-dihydroxyphenyl)methanone

Molecular Formula

C34H28O9

Molecular Weight

580.6 g/mol

InChI

InChI=1S/C34H28O9/c1-16-8-24(22-6-4-19(35)13-26(22)38)32(34(42)23-7-5-20(36)14-27(23)39)25(9-16)33-28(40)10-18(11-29(33)41)30-12-17-2-3-21(37)15-31(17)43-30/h2-7,9-15,24-25,32,35-41H,8H2,1H3/t24-,25+,32-/m0/s1

InChI Key

WTGKDESIYCVAOP-UNTHUGQZSA-N

SMILES

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C=C4O)C5=CC6=C(O5)C=C(C=C6)O)O

Synonyms

mulberrofuran C

Canonical SMILES

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C=C4O)C5=CC6=C(O5)C=C(C=C6)O)O

Isomeric SMILES

CC1=C[C@H]([C@H]([C@@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C=C4O)C5=CC6=C(O5)C=C(C=C6)O)O

The exact mass of the compound Mulberrofuran C is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzofurans - Supplementary Records. It belongs to the ontological category of 1-benzofurans in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Mulberrofuran C is a highly specialized prenylated Diels-Alder type adduct (MDAA) isolated from Morus alba, characterized by a complex methylcyclohexene ring formed via the intermolecular [4+2]-cycloaddition of a dehydroprenylphenol diene and a chalcone dienophile [1]. Commercially procured as a high-purity analytical standard (typically ≥95-98% via HPLC), it is highly soluble in standard assay solvents such as DMSO, dichloromethane, and ethyl acetate, ensuring seamless integration into in vitro pharmacological screening and chromatographic workflows [2]. Its distinct stereochemistry—specifically as a cis,trans-adduct derived from an endo transition state—establishes it as a critical benchmark material for both metabolic target screening and the validation of biomimetic natural product synthesis routes [1].

Procuring crude Morus alba extracts or substituting Mulberrofuran C with closely related analogs, such as Mulberrofuran G or J, introduces critical failure points in specialized biological assays and stereochemical studies[1]. Despite sharing a similar biosynthetic origin, these adducts exhibit profound differences in target affinity and bioactivity profiles. For example, in antiviral screening panels against HSV-1 and HSV-2, Mulberrofuran C demonstrates confirmed activity, whereas Mulberrofuran G is entirely inactive [2]. Furthermore, in biomimetic synthesis, Mulberrofuran C serves as the specific endo-adduct reference, which cannot be substituted by its exo-adduct epimer, Mulberrofuran J [3]. Utilizing the incorrect analog compromises assay reproducibility, leads to false negatives in high-throughput screening, and invalidates structure-activity relationship (SAR) data.

Superior Potency in Oxidative Stress Models vs. Mulberrofuran G

In comparative in vitro models assessing hepatoprotective activity against t-BHP-induced oxidative stress in HepG2 cells, Mulberrofuran C demonstrates an EC50 of 0.41 ± 0.48 µM. In direct contrast, its structural analog Mulberrofuran G requires a significantly higher concentration to achieve the same effect, exhibiting an EC50 of 15.31 ± 2.21 µM[1].

Evidence DimensionHepatoprotective EC50 (t-BHP-induced stress)
Target Compound Data0.41 ± 0.48 µM
Comparator Or BaselineMulberrofuran G (15.31 ± 2.21 µM)
Quantified Difference~37-fold higher potency for Mulberrofuran C
ConditionsHepG2 cells, t-BHP-induced oxidative stress assay

Buyers standardizing antioxidant or hepatoprotective screening assays must prioritize Mulberrofuran C to ensure high assay sensitivity and minimize material consumption.

Essential Activity in HSV-1/HSV-2 Screening Panels

When evaluating stilbene derivatives and Diels-Alder adducts from mulberry for antiviral efficacy, Mulberrofuran C exhibits confirmed inhibitory activity against both herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). Conversely, Mulberrofuran G fails to demonstrate any significant antiviral effects in the same screening models[1].

Evidence DimensionAntiviral efficacy (HSV-1/HSV-2)
Target Compound DataActive against HSV-1 and HSV-2
Comparator Or BaselineMulberrofuran G (Inactive)
Quantified DifferenceQualitative difference (Active vs. Inactive)
ConditionsIn vitro viral cellular adsorption and penetration assays

Substituting Mulberrofuran C with Mulberrofuran G in antiviral drug discovery panels will result in complete assay failure and false-negative outcomes.

Enhanced Inhibition of Amyloid Beta (Aβ42) Self-Aggregation

In thioflavin T fluorescence assays measuring the inhibition of Aβ42 self-aggregation—a key mechanism in Alzheimer's disease models—Mulberrofuran C achieved 70% inhibition at a concentration of 20 µmol/L. Its structural relative, Mulberrofuran J, achieved only 56% inhibition under identical conditions [1].

Evidence DimensionAβ42 self-aggregation inhibition
Target Compound Data70% inhibition at 20 µmol/L
Comparator Or BaselineMulberrofuran J (56% inhibition at 20 µmol/L)
Quantified Difference25% higher relative inhibitory activity for Mulberrofuran C
ConditionsThioflavin T fluorescence assay, 20 µmol/L compound concentration

For procurement in neurodegenerative disease research, Mulberrofuran C provides a more robust baseline for evaluating anti-amyloidogenic compounds than its close analogs.

Stereospecific Precursor Suitability in Biomimetic[4+2] Cycloadditions

In the synthesis of mulberry Diels-Alder adducts, the cycloaddition between a dehydroprenylphenol diene and a chalcone dienophile yields distinct stereoisomers. Mulberrofuran C is exclusively formed via an endo transition state, resulting in a cis,trans-adduct, whereas its epimer, Mulberrofuran J, is formed via an exo transition state yielding a trans,trans-adduct [1].

Evidence DimensionCycloaddition Stereospecificity
Target Compound DataMulberrofuran C (cis,trans-adduct, endo transition)
Comparator Or BaselineMulberrofuran J (trans,trans-adduct, exo transition)
Quantified DifferenceAbsolute stereochemical divergence at the C-3" position
ConditionsBiomimetic intermolecular [4+2]-cycloaddition

Procurement of the exact Mulberrofuran C standard is mandatory for chemists requiring a validated endo-adduct benchmark to confirm the stereoselectivity of novel synthetic routes.

Reference Standard for Antioxidant and Hepatoprotective Assays

Due to its exceptionally low EC50 (0.41 µM) in t-BHP-induced oxidative stress models, Mulberrofuran C is the optimal reference standard for calibrating hepatoprotective screening assays, outperforming analogs like Mulberrofuran G [1].

Positive Control in Antiviral High-Throughput Screening

Because it retains activity against HSV-1 and HSV-2 while close analogs do not, Mulberrofuran C is a highly reliable positive control for screening plant-derived stilbenes and Diels-Alder adducts in virology research[2].

Stereospecific Benchmark in Biomimetic Synthesis

As a distinct cis,trans-adduct derived from an endo transition state, Mulberrofuran C is required as a stereochemical benchmark when validating thermal or enzyme-catalyzed[4+2] cycloaddition methodologies in natural product synthesis [3].

Baseline Inhibitor in Neurodegenerative Aβ42 Models

Demonstrating superior inhibition of Aβ42 self-aggregation compared to its epimer Mulberrofuran J, Mulberrofuran C is the preferred procurement choice for establishing baseline anti-amyloidogenic activity in Alzheimer's disease models [4].

XLogP3

6

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

7

Exact Mass

580.17333247 g/mol

Monoisotopic Mass

580.17333247 g/mol

Heavy Atom Count

43

Appearance

Powder

Wikipedia

Mulberrofuran C

Dates

Last modified: 08-15-2023

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